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Compound of Interest

Compound Name:
(S)-2-Phenylpiperidine

hydrochloride

CAS No.: 155106-18-6

Cat. No.: B1473027

Get Quote

This guide provides a comprehensive technical overview of (S)-2-Phenylpiperidine
hydrochloride (CAS No. 155106-18-6), a chiral building block of significant interest in modern

drug discovery and development. The phenylpiperidine scaffold is a privileged structure in

medicinal chemistry, forming the core of numerous therapeutic agents, particularly those

targeting the central nervous system.[1][2][3] This document delves into the essential

physicochemical properties, synthesis, analytical characterization, pharmacological context,

and safe handling of the (S)-enantiomer, offering field-proven insights for researchers and drug

development professionals.

Core Molecular Profile and Physicochemical
Properties
(S)-2-Phenylpiperidine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 2-

phenylpiperidine. The presence of a chiral center at the 2-position of the piperidine ring is of

critical importance, as enantiomers of a drug can exhibit vastly different pharmacological

activities, potencies, and safety profiles.[4] The phenylpiperidine structural motif is renowned

for its role in potent opioid analgesics, where it provides the necessary framework for
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interaction with opioid receptors.[5][6] As a versatile intermediate, (S)-2-phenylpiperidine is a

foundational component for synthesizing more complex molecules in the development of

analgesics, antidepressants, and other neuroscience research agents.[3]

Table 1: Physicochemical and Identification Data

Property Value Source(s)

CAS Number 155106-18-6 [7]

Molecular Formula C₁₁H₁₆ClN [7]

Molecular Weight 197.70 g/mol [7]

Appearance
White to off-white solid (typical

for hydrochloride salts)
General Chemical Knowledge

Melting Point
Not specified; Racemic free

base melts at 18°C

Boiling Point
Not specified; Racemic free

base boils at 225-255°C

InChI Key

WGIAUTGOUJDVEI-

NSHDSACASA-N (for (S)-free

base)

SMILES Cl.N1c2ccccc2

Storage
2-8°C, protect from light and

moisture[8][9][10]
[8][9][10]

Synthesis and Enantiomeric Purification
The synthesis of enantiomerically pure 2-substituted piperidines is a key challenge in medicinal

chemistry. While racemic 2-phenylpiperidine can be synthesized through methods like the

catalytic hydrogenation of 2-phenylpyridine, achieving high enantiopurity requires specialized

asymmetric techniques.[11][12] One of the most effective strategies is the kinetic resolution of a

racemic precursor.
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Causality in Method Selection: Kinetic Resolution
Kinetic resolution is a powerful technique that exploits the differential reaction rates of two

enantiomers with a chiral catalyst or reagent. In the case of N-Boc-2-phenylpiperidine, a chiral

base complex, such as n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine, can

deprotonate one enantiomer faster than the other.[13] This process selectively consumes one

enantiomer, leaving the other unreacted and thus enantiomerically enriched. This method is

chosen for its high efficiency and ability to yield products with excellent enantiomeric ratios

(e.r.).[13]

Experimental Protocol: Kinetic Resolution of (±)-N-Boc-
2-phenylpiperidine
This protocol is adapted from established methodologies for the kinetic resolution of 2-

arylpiperidines.[13]

Step 1: Preparation

Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or

nitrogen.

Dry the solvent (e.g., diethyl ether) over sodium/benzophenone still prior to use.

Step 2: Reaction Setup

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,

thermometer, and argon inlet, add a solution of racemic N-Boc-2-phenylpiperidine (1.0 eq.) in

anhydrous diethyl ether.

Cool the solution to -78°C using an acetone/dry ice bath.

Step 3: Chiral Base Addition

In a separate flask, prepare the chiral base by adding (-)-sparteine (0.6 eq.) to a solution of

n-BuLi (0.55 eq.) in hexane at -78°C. Stir for 15 minutes.
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Slowly add the pre-formed chiral base solution to the solution of N-Boc-2-phenylpiperidine

via cannula. The rate of addition is critical to maintain selectivity.

Step 4: Quenching and Work-up

After stirring at -78°C for the optimized reaction time (typically 2-4 hours, monitored by TLC

or LC-MS), quench the reaction by adding a saturated aqueous solution of ammonium

chloride.

Allow the mixture to warm to room temperature.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Step 5: Purification and Deprotection

Purify the resulting mixture (containing the reacted product and unreacted starting material)

using column chromatography on silica gel. This separates the enantioenriched (S)-N-Boc-2-

phenylpiperidine.

To obtain the free amine, dissolve the purified (S)-N-Boc-2-phenylpiperidine in a suitable

solvent (e.g., dichloromethane) and treat with a strong acid like trifluoroacetic acid (TFA) to

cleave the Boc protecting group.

Step 6: Salt Formation

After removal of the acid, dissolve the resulting (S)-2-phenylpiperidine free base in a minimal

amount of diethyl ether or isopropanol.

Add a solution of HCl in ether (1.1 eq.) dropwise with stirring.

The (S)-2-Phenylpiperidine hydrochloride will precipitate as a solid. Collect the solid by

filtration, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of (S)-2-Phenylpiperidine HCl via kinetic resolution.
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Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and enantiomeric excess of (S)-2-Phenylpiperidine
hydrochloride is paramount. A multi-technique analytical approach provides a self-validating

system for quality control.

Key Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for

determining enantiomeric purity (e.g., enantiomeric excess, e.e.). A chiral stationary phase

(CSP) is used to separate the (S) and (R) enantiomers, allowing for their precise

quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and

identifying volatile impurities. The mass spectrum provides definitive structural confirmation

based on the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

molecular structure. The chemical shifts, coupling constants, and integration of the signals

must be consistent with the expected structure of 2-phenylpiperidine.

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional

groups present in the molecule, such as N-H and C-H bonds.

Table 2: Example Chiral HPLC Method Parameters

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1473027/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-s-2-phenylpiperidine-hydrochloride
https://www.benchchem.com/product/b1473027/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-s-2-phenylpiperidine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473027?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Condition Rationale

Column

Chiral Stationary Phase (e.g.,

cellulose or amylose-based,

like Chiralcel OD-H)

The CSP provides the chiral

environment necessary to

resolve the enantiomers.

Mobile Phase

Isocratic mixture of

Hexane/Isopropanol with a

basic additive (e.g.,

Diethylamine)

The non-polar/polar solvent

system allows for good

separation, while the additive

improves peak shape for the

basic amine.

Flow Rate 1.0 mL/min

A standard flow rate that

provides a balance between

resolution and analysis time.

Detection UV at 254 nm

The phenyl group provides

strong UV absorbance at this

wavelength.

Column Temp. 25°C

Controlled temperature

ensures reproducible retention

times.

Note: This is an illustrative method; specific conditions must be optimized for the exact

instrumentation and column used.

Analytical Workflow Diagram
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Quality Control Tests

(S)-2-Phenylpiperidine HCl
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(Chiral HPLC)

Batch Release
(Certificate of Analysis)
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Caption: A typical quality control workflow for batch release.

Pharmacological Context and Applications
The phenylpiperidine core is a cornerstone of many centrally acting drugs, most notably potent

analgesics.[1] Derivatives such as meperidine and fentanyl are classic examples that

demonstrate the scaffold's ability to effectively interact with the mu-opioid receptor.[5][6]

(S)-2-Phenylpiperidine itself is not typically an active pharmaceutical ingredient (API) but

serves as a crucial chiral intermediate. Its structure is used by medicinal chemists to design

novel compounds for:

Analgesia: As a precursor for novel opioid receptor agonists.[3][14]

Neuroscience: In the development of agents targeting various neurotransmitter systems,

including dopamine and serotonin reuptake inhibitors, which are relevant for treating

depression and other CNS disorders.[3][15]

Drug Discovery: As a fragment in library synthesis to explore new biological targets.
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Illustrative Signaling Pathway: Mu-Opioid Receptor
Agonism
The diagram below illustrates the canonical G-protein coupled receptor (GPCR) signaling

pathway initiated by a phenylpiperidine-based agonist (like fentanyl) at the mu-opioid receptor.

This is the primary mechanism behind the analgesic effects of this drug class.[1][14]
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(e.g., Fentanyl)

μ-Opioid Receptor
(GPCR)

Binds & Activates

Gi/o Protein Complex

Activates

Adenylyl Cyclase

Inhibits

Voltage-gated Ca²⁺ Channel

Inhibits

GIRK K⁺ Channel

Activates

cAMP

Converts ATP to

Analgesia
(Reduced Pain Signaling)

↓ Neurotransmitter Release Hyperpolarization

Presynaptic Neuron
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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